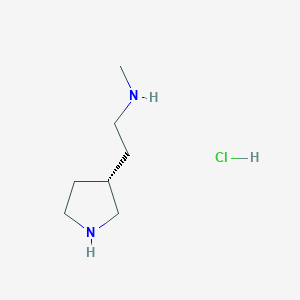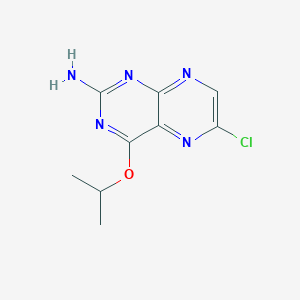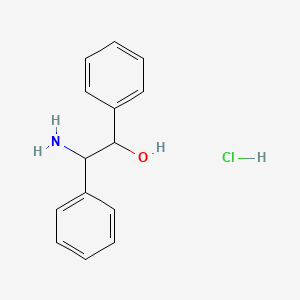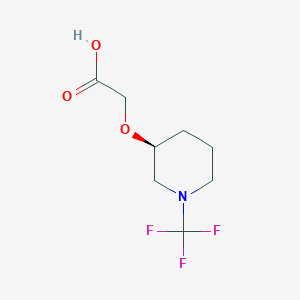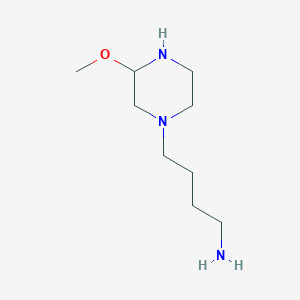
4-(3-Methoxypiperazin-1-YL)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxypiperazin-1-yl)butan-1-amine is a chemical compound with the molecular formula C9H21N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Méthodes De Préparation
The synthesis of 4-(3-Methoxypiperazin-1-yl)butan-1-amine typically involves the reaction of 3-methoxypiperazine with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-(3-Methoxypiperazin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-(3-Methoxypiperazin-1-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: It may be used in studies involving the modulation of biological pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxypiperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
4-(3-Methoxypiperazin-1-yl)butan-1-amine can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)butan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a shorter carbon chain. These compounds share similar chemical properties but may differ in their reactivity and applications due to the variations in their functional groups and carbon chain lengths
Propriétés
Numéro CAS |
98958-52-2 |
|---|---|
Formule moléculaire |
C9H21N3O |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
4-(3-methoxypiperazin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H21N3O/c1-13-9-8-12(7-5-11-9)6-3-2-4-10/h9,11H,2-8,10H2,1H3 |
Clé InChI |
KWZHVVUIXXZTIH-UHFFFAOYSA-N |
SMILES canonique |
COC1CN(CCN1)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


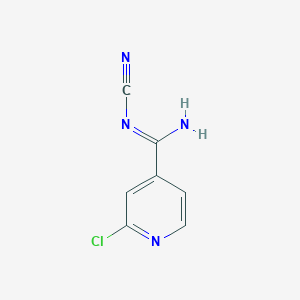
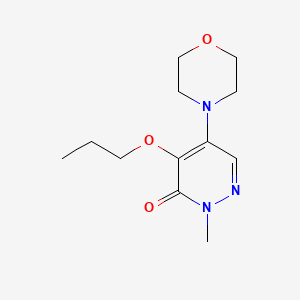
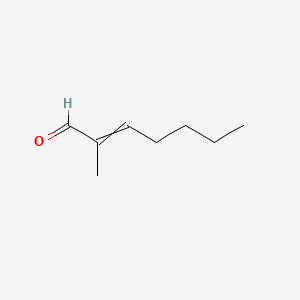
![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]-pyridazin-6-amine](/img/structure/B13949415.png)
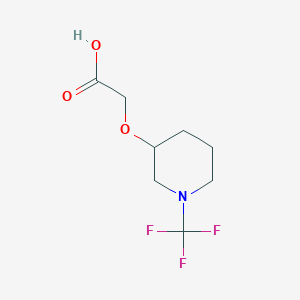
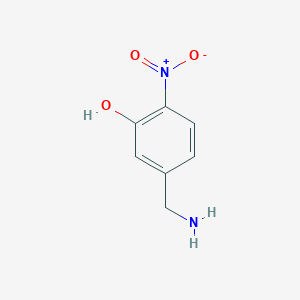
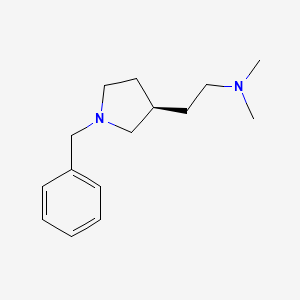
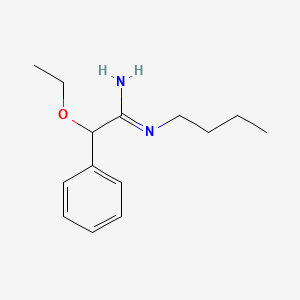
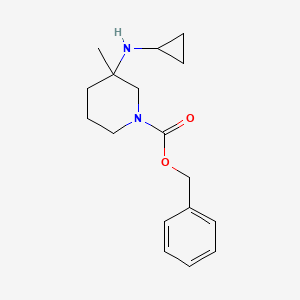
![diethyl 2-acetamido-2-[(6-chloro-1H-indol-2-yl)methyl]propanedioate](/img/structure/B13949444.png)
